N-ethyl-2,6-difluoroaniline
Overview
Description
N-ethyl-2,6-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 6 positions, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2,6-difluoroaniline can be synthesized through several methods. One common approach involves the fluorination of 2,6-dichlorobenzonitrile to produce 2,6-difluorobenzonitrile, followed by partial hydrolysis to obtain 2,6-difluorobenzamide. This intermediate is then converted to 2,6-difluoroaniline via the Hofmann reaction .
Another method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. The desired product, 2,6-difluoroaniline, is obtained through amination and separation of the isomeric mixture .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .
Major Products Formed
Major products formed from these reactions include nitroso compounds, substituted anilines, and various fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
N-ethyl-2,6-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those containing fluorinated motifs.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-ethyl-2,6-difluoroaniline involves its interaction with molecular targets through its fluorinated and ethyl groups. These interactions can alter the chemical properties of the compound, such as its reactivity, stability, and lipophilicity. The presence of fluorine atoms can enhance the compound’s oxidative stability and modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2,6-difluoroaniline include:
- 2,6-difluoroaniline
- 2,4-difluoroaniline
- 2,5-difluoroaniline
- 2,3-difluoroaniline
- 4-fluoroaniline
- 4-bromo-2,6-difluoroaniline
Uniqueness
This compound is unique due to the presence of both ethyl and fluorine substituents, which impart distinct chemical and physical properties. The ethyl group increases the compound’s lipophilicity, while the fluorine atoms enhance its stability and reactivity. These features make it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
IUPAC Name |
N-ethyl-2,6-difluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBOLUHHTNPORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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